molecular formula C13H16N2O3 B3161642 4-(4-methylpiperazine-1-carbonyl)benzoic Acid CAS No. 871828-03-4

4-(4-methylpiperazine-1-carbonyl)benzoic Acid

Cat. No. B3161642
CAS RN: 871828-03-4
M. Wt: 248.28 g/mol
InChI Key: AXLBYXDLGXVEHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylpiperazin-1-yl)benzoic acid, also known by its CAS Number 86620-62-4, is a compound that belongs to the class of organic compounds known as piperazine carboxylic acids . These are heterocyclic compounds containing a piperazine ring substituted by one or more carboxylic acid groups . It is used as an intermediate in pharmaceuticals .


Molecular Structure Analysis

The molecular weight of 4-(4-Methylpiperazin-1-yl)benzoic acid is 220.27 . The InChI code for this compound is 1S/C6H12N2O2/c1-14-6-8-15 (9-7-14)12 (16)10-2-4-11 (5-3-10)13 (17)18;/h2-5,17-18H,6-9H2,1H3;1H .


Physical And Chemical Properties Analysis

4-(4-Methylpiperazin-1-yl)benzoic acid is a crystal powder with a white to very pale yellow color .

Scientific Research Applications

Synthesis and Precursor Applications

  • Practical Synthesis as a Key Precursor : A simple and efficient synthesis method for 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a precursor to imatinib, was developed. This process is scalable and suitable for large-scale production, demonstrating its importance in pharmaceutical manufacturing (Koroleva et al., 2012).

  • Synthesis of Derivatives : The synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride was explored, including the effects of different agents and conditions on the synthesis process. This research highlights the compound's adaptability for various chemical reactions (Lu Xiao-qin, 2010).

Pharmacokinetics and Drug Development

  • Pharmacokinetics Analysis : A study investigated the pharmacokinetics of a derivative of benzoic acid, including 4-[[(2-hydroxyethyl)amino]carbonyl]-, in rats. This research is crucial for understanding the compound's behavior in biological systems and its potential therapeutic applications (Haoran Xu et al., 2020).

  • Nootropic Agent Synthesis : Research into synthesizing 1,4-Disubstituted 2-Oxopyrrolidines and related compounds, involving (4-methylpiperazin-1-yl)carbonyl chloride, was conducted to explore potential nootropic activities. This indicates the compound's relevance in developing cognitive-enhancing drugs (Valenta et al., 1994).

Chemical Analysis and Research

  • Structural Analysis and Characterization : Studies have been conducted to determine the crystal structure of derivatives of benzoic acid, which helps in understanding the molecular geometry and potential interactions in larger systems. These studies are vital for developing new materials and pharmaceuticals (Y. Chumakov et al., 2005).

  • Application in Metal Carbonyl Complexes : Research on synthesizing Group-6 Metal Carbonyl Complexes using aroyl hydrazone derivatives, including benzoic acid derivatives, was performed. This work is significant in the field of coordination chemistry and materials science (M. Saleem et al., 2012).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

Target of Action

It has been suggested that it may interact withCandidapepsin-2 in yeast and Cathepsin L2 in humans . These enzymes play crucial roles in protein degradation and processing.

Mode of Action

The exact mode of action of this compound is not well understood. It is likely that the compound interacts with its targets, leading to changes in their activity. The presence of the methylpiperazine moiety may contribute to its binding affinity .

Result of Action

Given its potential targets, it may influence protein degradation and processing, potentially altering cellular functions .

properties

IUPAC Name

4-(4-methylpiperazine-1-carbonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(5-3-10)13(17)18/h2-5H,6-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLBYXDLGXVEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-methylpiperazine-1-carbonyl)benzoic Acid
Reactant of Route 2
Reactant of Route 2
4-(4-methylpiperazine-1-carbonyl)benzoic Acid
Reactant of Route 3
Reactant of Route 3
4-(4-methylpiperazine-1-carbonyl)benzoic Acid
Reactant of Route 4
Reactant of Route 4
4-(4-methylpiperazine-1-carbonyl)benzoic Acid
Reactant of Route 5
Reactant of Route 5
4-(4-methylpiperazine-1-carbonyl)benzoic Acid
Reactant of Route 6
Reactant of Route 6
4-(4-methylpiperazine-1-carbonyl)benzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.